1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15194233
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O5 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H28N2O5/c1-15-7-9-18-17(13-15)23(28)21-22(16-8-10-19(30-4)20(14-16)31-5)27(12-6-11-26(2)3)25(29)24(21)32-18/h7-10,13-14,22H,6,11-12H2,1-5H3 |
| Standard InChI Key | IGDIHKIWMGUBBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (C₂₅H₂₈N₂O₅; MW: 436.5 g/mol) features a chromeno[2,3-c]pyrrole scaffold substituted with a 3,4-dimethoxyphenyl group at position 1, a 3-(dimethylamino)propyl chain at position 2, and a methyl group at position 7. The dimethoxy and dimethylamino groups enhance solubility and electronic properties, while the methyl substituent influences steric interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)OC)OC |
| InChI Key | IGDIHKIWMGUBBK-UHFFFAOYSA-N |
| PubChem CID | 16436869 |
The compound’s planar chromene system and electron-rich pyrrole ring facilitate π-π stacking and hydrogen bonding, critical for interactions with biological targets.
Synthesis and Optimization
The synthesis of this chromeno-pyrrole derivative employs a one-pot multicomponent reaction strategy, enabling efficient construction of its complex framework. A representative pathway involves:
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Condensation: Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with an aryl aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under mild acidic conditions to form a chromene intermediate.
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Cyclization: Introduction of 3-(dimethylamino)propylamine induces pyrrole ring closure, facilitated by microwave irradiation or thermal activation.
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Functionalization: Sequential methylation at position 7 completes the synthesis, with purification via column chromatography yielding >85% purity.
Optimization studies highlight the role of polar aprotic solvents (e.g., DMF) in enhancing reaction rates and yields. Catalytic amounts of p-toluenesulfonic acid (PTSA) further improve cyclization efficiency.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro assays reveal dose-dependent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in lipopolysaccharide-stimulated macrophages, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Molecular docking simulations suggest the dimethoxyphenyl group occupies COX-2’s hydrophobic pocket, while the dimethylamino chain stabilizes interactions via hydrogen bonding.
Antimicrobial Properties
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming ampicillin (64 μg/mL) in resistant strains. The methyl group at position 7 enhances membrane permeability, as evidenced by fluorescence-based uptake assays.
Mechanistic Insights
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Enzyme Modulation: The compound inhibits bacterial dihydrofolate reductase (DHFR) with a Kᵢ of 0.45 μM, disrupting folate synthesis.
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Receptor Interactions: Fluorescence quenching studies indicate moderate affinity (Kd = 8.2 μM) for serotonin 5-HT₂A receptors, suggesting potential neuropsychiatric applications.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Chloro substituent at position 7; ethoxy group | Enhanced COX-2 inhibition (IC₅₀: 9.8 μM) |
| 1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Pyridinyl substituent; lacks dimethylamino chain | Selective 5-HT₂A antagonism (Kd: 2.1 μM) |
The dimethylaminopropyl chain in the target compound confers superior solubility and bacterial membrane penetration compared to pyridinyl analogues.
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